molecular formula C6H8ClN2OP B6199671 3-chloro-6-(dimethylphosphoryl)pyridazine CAS No. 2703779-34-2

3-chloro-6-(dimethylphosphoryl)pyridazine

Cat. No.: B6199671
CAS No.: 2703779-34-2
M. Wt: 190.57 g/mol
InChI Key: MIAGBGMISCKVNR-UHFFFAOYSA-N
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Description

“3-chloro-6-(dimethylphosphoryl)pyridazine” is a chemical compound with the molecular formula C6H8ClN2OP . It has an average mass of 190.567 Da and a monoisotopic mass of 190.006271 Da .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as “this compound”, involves various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives are diverse. For instance, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines . A copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .

Future Directions

The future directions for “3-chloro-6-(dimethylphosphoryl)pyridazine” and related compounds could involve further exploration of their synthesis methods and potential pharmacological applications . The wide range of synthesized pyridazinone analogs along with their medicinal significance suggests that this privileged skeleton should be extensively studied for therapeutic benefits .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-(dimethylphosphoryl)pyridazine involves the reaction of 3,6-dichloropyridazine with dimethylphosphite in the presence of a base.", "Starting Materials": [ "3,6-dichloropyridazine", "dimethylphosphite", "base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 3,6-dichloropyridazine in anhydrous solvent (e.g. THF), add the base and stir for 10-15 minutes.", "Slowly add dimethylphosphite to the reaction mixture while stirring continuously.", "Heat the reaction mixture to reflux for 12-24 hours.", "Cool the reaction mixture to room temperature and quench with water.", "Extract the product with an organic solvent (e.g. dichloromethane).", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a white solid." ] }

2703779-34-2

Molecular Formula

C6H8ClN2OP

Molecular Weight

190.57 g/mol

IUPAC Name

3-chloro-6-dimethylphosphorylpyridazine

InChI

InChI=1S/C6H8ClN2OP/c1-11(2,10)6-4-3-5(7)8-9-6/h3-4H,1-2H3

InChI Key

MIAGBGMISCKVNR-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NN=C(C=C1)Cl

Purity

95

Origin of Product

United States

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